Parasiticidal Activity Gap: Phenoxyphenyl Analog vs. Simple Phenyl Core
The 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine analog exhibited an IC50 of <10 µM against Trypanosoma brucei rhodesiense, while the simpler 3-(4-phenoxyphenyl)-1H-pyrazole lacking the morpholine group showed very low activity (IC50 >65 µM) [1]. The target compound, 4-[4-(1H-pyrazol-3-yl)phenyl]morpholine, is a further simplified 3-phenyl congener. This structure-activity relationship (SAR) indicates that while the morpholine appendage is critical for potency, the phenyl substituent at the pyrazole 3-position alone is insufficient; the para-phenoxy extension present in the active analog is a key driver of anti-parasitic activity. This defines the target compound as a less active, but more synthetically versatile, core scaffold for further optimization.
| Evidence Dimension | Antiparasitic activity (T. b. rhodesiense) |
|---|---|
| Target Compound Data | Not directly tested; predicted to be similar to 3-(4-phenoxyphenyl)-1H-pyrazole (IC50 >65 µM) based on structural simplification. |
| Comparator Or Baseline | 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine: IC50 <10 µM; 3-(4-phenoxyphenyl)-1H-pyrazole: IC50 >65 µM [1]. |
| Quantified Difference | >6.5-fold difference between active morpholine analog and inactive phenylpyrazole control. |
| Conditions | In vitro assay against bloodstream form of T. b. rhodesiense; 72 h incubation, Alamar Blue readout. |
Why This Matters
This SAR data guides medicinal chemists to choose the target compound as a minimalist scaffold for fragment-based or incremental optimization strategies, rather than expecting inherent high antiparasitic potency.
- [1] R. E. Martin et al. Adenosine Kinase of T. b. rhodesiense Identified as the Putative Target of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Using Chemical Proteomics. PLoS Negl. Trop. Dis., 2009, 3(8), e506. View Source
